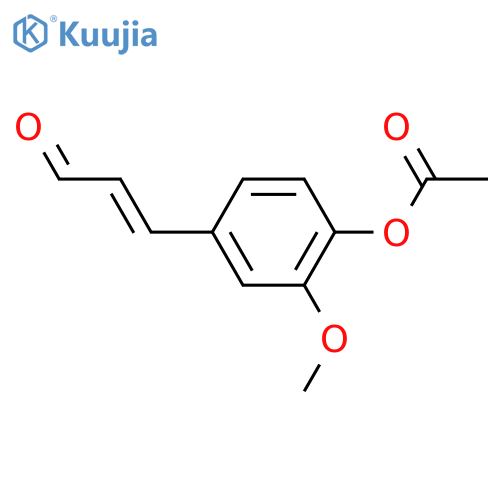

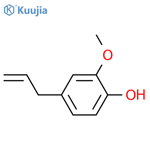

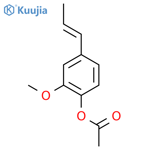

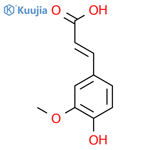

Coniferaldehyde and sinapyl alcohol

,

Chemische Berichte,

1951,

84,

67-70